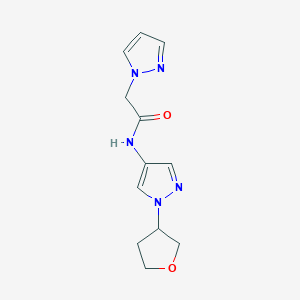
2-(1H-pyrazol-1-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-pyrazol-1-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide, also known as THF-Pyrazole, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide”, also known as “2-(1H-pyrazol-1-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide”.
Medicinal Chemistry
Anticancer Agents: This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its unique structure allows it to interact with cancer cell receptors, potentially leading to apoptosis (programmed cell death) in malignant cells .
Anti-inflammatory Properties: The compound’s pyrazole moiety is known for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs .
Drug Discovery
Enzyme Inhibition: The compound can act as an inhibitor for various enzymes, including kinases and proteases, which are crucial in many diseases. This makes it a valuable tool in drug discovery for targeting diseases like cancer, Alzheimer’s, and diabetes .
Receptor Modulation: It can modulate the activity of certain receptors in the body, which is essential for developing drugs that target neurological disorders and other receptor-related conditions .
Agrochemistry
Pesticide Development: The compound’s structure allows it to act as a pesticide by interfering with the nervous system of pests. This can lead to the development of new, more effective pesticides with potentially lower environmental impact .
Herbicide Research: It can also be used in herbicide research to develop compounds that selectively target and inhibit the growth of unwanted plants without affecting crops .
Coordination Chemistry
Metal Complex Formation: The compound can form stable complexes with various metal ions, which is useful in studying metal-ligand interactions. These complexes can have applications in catalysis and material science .
Catalysis: Its ability to form metal complexes makes it a candidate for developing new catalysts that can be used in industrial chemical reactions, potentially improving efficiency and selectivity .
Organometallic Chemistry
Synthesis of Organometallic Compounds: The compound can be used as a ligand in the synthesis of organometallic compounds, which are essential in various industrial processes, including polymerization and hydrogenation reactions .
Study of Reaction Mechanisms: It can help in studying the mechanisms of organometallic reactions, providing insights into how these reactions can be optimized for better yields and lower costs .
Material Science
Polymer Development: The compound can be incorporated into polymers to enhance their properties, such as thermal stability, mechanical strength, and resistance to degradation .
Nanomaterials: It can be used in the synthesis of nanomaterials with specific properties for applications in electronics, photonics, and biomedicine .
Biochemistry
Protein Interaction Studies: The compound can be used to study protein-ligand interactions, which is crucial for understanding the function of proteins and developing new therapeutic agents .
Metabolic Pathway Analysis: It can help in analyzing metabolic pathways by acting as a probe or inhibitor, providing insights into how different pathways are regulated and how they can be targeted in disease treatment .
Environmental Chemistry
Pollutant Degradation: The compound can be used in research focused on the degradation of environmental pollutants, potentially leading to new methods for cleaning up contaminated sites .
Water Treatment: It can also be explored for its potential in water treatment processes, helping to remove harmful substances from water sources .
特性
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c18-12(8-16-4-1-3-13-16)15-10-6-14-17(7-10)11-2-5-19-9-11/h1,3-4,6-7,11H,2,5,8-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVIPKNNXRDWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

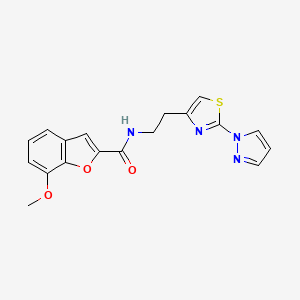
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2838375.png)
![[10-Oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium](/img/no-structure.png)
![6-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2838378.png)

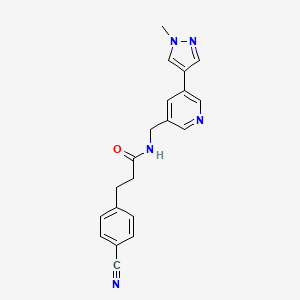
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2838386.png)
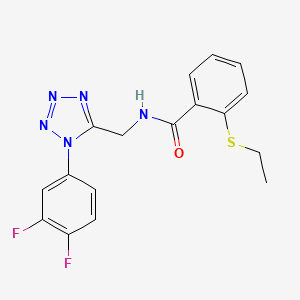
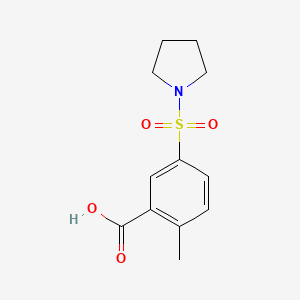
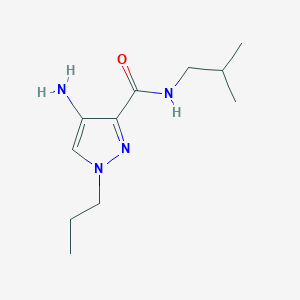
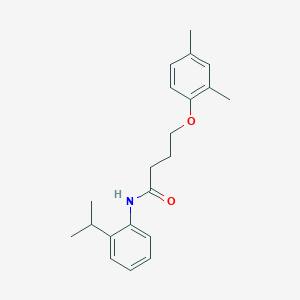

![3-Chloro-2-[4-({[(4-chloroanilino)carbonyl]oxy}imino)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2838393.png)
![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2838395.png)